molecular formula C18H26BrNO B1662162 Dextromethorphan Hydrobromide CAS No. 125-69-9

Dextromethorphan Hydrobromide

Cat. No.: B1662162
CAS No.: 125-69-9
M. Wt: 352.3 g/mol
InChI Key: MISZALMBODQYFT-URVXVIKDSA-N
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Description

Dextromethorphan polistirex is a long-acting formulation of dextromethorphan, a widely used antitussive (cough suppressant) agent. It is commonly found in over-the-counter medications for the temporary relief of coughs caused by minor throat and bronchial irritation. Dextromethorphan polistirex is unique in that it is bound to an ion-exchange resin, which allows for extended release and prolonged therapeutic effects .

Mechanism of Action

Target of Action

The primary target of Delsym, which contains the active ingredient dextromethorphan, is the cough center in the brain . Dextromethorphan acts on this center, effectively suppressing the urge to cough .

Mode of Action

Dextromethorphan, the active ingredient in Delsym, is an opioid derivative that interacts with multiple receptors and transporters, resulting in a complex pharmacology . It is a low-affinity uncompetitive NMDA antagonist and sigma-1 receptor agonist . It also has minimal interaction with opioid receptors . By acting on these targets, Delsym can suppress the cough reflex, providing relief from coughing .

Biochemical Pathways

It is speculated that the inhibition of nmda receptors may be chiefly responsible for mediating the rapid antidepressant effect of dextromethorphan . Effects mediated by stimulation of sigma 1 receptors and/or inhibition of SERT may also contribute .

Pharmacokinetics

Dextromethorphan is metabolized in the liver by the P450 enzyme CYP2D6 . The onset of action is typically within 15-30 minutes, and the time to peak is 2-3 hours . The half-life of dextromethorphan varies between 2-4 hours for extensive metabolizers and up to 24 hours for poor metabolizers . The drug is excreted in the urine .

Result of Action

The molecular and cellular effects of Delsym’s action primarily involve the suppression of the cough reflex. By acting on the cough center in the brain, Delsym interrupts the transmission of cough impulses, effectively reducing the urge to cough .

Action Environment

Like any medication, factors such as the patient’s overall health, presence of other medical conditions, and use of other medications can influence the effectiveness and potential side effects of delsym . It’s always recommended to consult with a healthcare provider before starting any new medication.

Biochemical Analysis

Biochemical Properties

Dextromethorphan, the active compound in Delsym, is a non-opioid cough suppressant that acts centrally to elevate the threshold for coughing . It interacts with several enzymes and proteins, including the NMDA receptor, sigma-1 receptor, and the serotonin transporter .

Cellular Effects

Dextromethorphan influences cell function by interacting with various cell signaling pathways. It has been shown to inhibit the release of pro-inflammatory cytokines, suggesting a role in modulating immune response .

Molecular Mechanism

Dextromethorphan exerts its effects at the molecular level primarily through its action as an NMDA receptor antagonist. By blocking this receptor, it disrupts the normal function of the cough reflex pathway in the brain, leading to a reduction in the urge to cough .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dextromethorphan have been observed to be dose-dependent and time-dependent. The drug is stable under normal conditions, and its effects can last up to 12 hours .

Dosage Effects in Animal Models

In animal models, the effects of Dextromethorphan have been shown to vary with dosage. At therapeutic doses, it effectively suppresses the cough reflex. At high doses, it can lead to side effects such as sedation and ataxia .

Metabolic Pathways

Dextromethorphan is metabolized primarily in the liver by the cytochrome P450 enzyme system, specifically CYP2D6 . It is then excreted in the urine.

Transport and Distribution

After oral administration, Dextromethorphan is rapidly absorbed from the gastrointestinal tract, where it enters the bloodstream and is distributed throughout the body .

Subcellular Localization

Dextromethorphan acts centrally, meaning it exerts its effects within the central nervous system. Within the cells of the brain, it is believed to localize to the neurons where it interacts with its target receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dextromethorphan polistirex is synthesized by binding dextromethorphan to a polystyrene sulfonic acid resin. The process involves the following steps:

Industrial Production Methods: The industrial production of dextromethorphan polistirex involves large-scale synthesis of both dextromethorphan and polistirex, followed by the binding process. The final product is typically formulated into an oral suspension or tablet form for consumer use .

Types of Reactions:

    Oxidation: Dextromethorphan can undergo oxidation to form its major metabolite, dextrorphan.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Dextromethorphan can participate in substitution reactions, particularly involving its methoxy group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dextromethorphan polistirex has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying ion-exchange resins and extended-release formulations.

    Biology: Investigated for its effects on neurotransmitter systems, particularly the NMDA receptor.

    Medicine: Extensively used in clinical research for its antitussive properties and potential antidepressant effects.

    Industry: Utilized in the development of sustained-release pharmaceutical formulations

Comparison with Similar Compounds

    Dextrorphan: The primary metabolite of dextromethorphan, also an NMDA receptor antagonist.

    Codeine: Another antitussive agent with opioid receptor activity.

    Benzonatate: A non-opioid antitussive with a different mechanism of action.

Uniqueness: Dextromethorphan polistirex is unique due to its extended-release formulation, which provides prolonged therapeutic effects compared to immediate-release dextromethorphan. This makes it particularly useful for managing chronic coughs and reducing dosing frequency .

Properties

IUPAC Name

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISZALMBODQYFT-URVXVIKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125-71-3 (Parent)
Record name Dextromethorphan hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60872346
Record name Dextromethorphan hydrobromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125-69-9
Record name Dextromethorphan hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dextromethorphan hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextromethorphan hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9α,13α,14α)-3-methoxy-17-methylmorphinan hydrobromide
Source European Chemicals Agency (ECHA)
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Record name DEXTROMETHORPHAN HYDROBROMIDE ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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